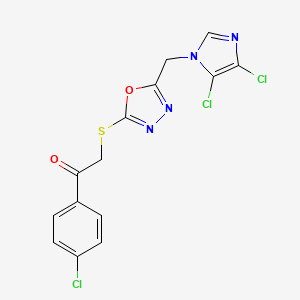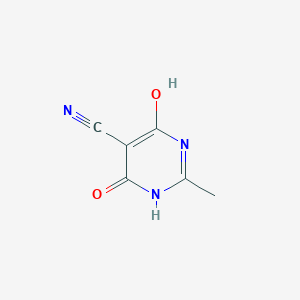
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative known for its diverse biological activities Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are fundamental components of nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves the reaction of ethyl acetoacetate, urea, and substituted aldehydes under reflux conditions in the presence of a catalyst such as hydrochloric acid . The reaction mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
科学研究应用
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
作用机制
The mechanism of action of 6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Exhibits similar biological activities but differs in its substitution pattern.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: Known for its antiviral properties.
Uniqueness
6-Hydroxy-2-methyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile stands out due to its specific substitution pattern, which imparts unique biological activities and reactivity. Its hydroxyl and nitrile groups contribute to its distinct chemical behavior and potential therapeutic applications.
属性
分子式 |
C6H5N3O2 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC 名称 |
4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3O2/c1-3-8-5(10)4(2-7)6(11)9-3/h1H3,(H2,8,9,10,11) |
InChI 键 |
LLFRTAJRLRRTPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=O)N1)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


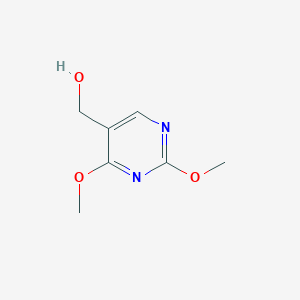
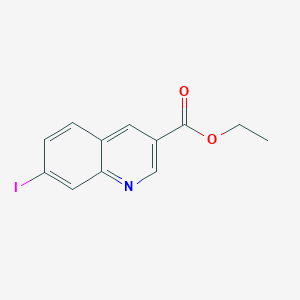

![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)




![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)

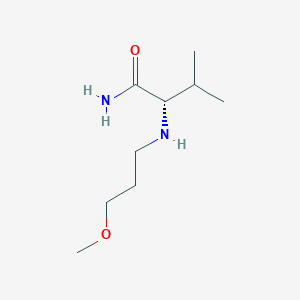
![2-methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15244587.png)

